molecular formula C22H27NO4 B11681573 Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11681573
M. Wt: 369.5 g/mol
InChI Key: SSMZOAGTGRHGMJ-UHFFFAOYSA-N
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Description

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a quinoline core, which is known for its biological activity, and a hydroxyphenyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a diketone, such as acetylacetone, under acidic conditions to form the quinoline core. The final step involves esterification with propyl alcohol to introduce the propyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline core can intercalate with DNA and inhibit enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core but lacks the ester and hydroxyphenyl groups.

    Quinoline-3-carboxylate: Similar structure but without the hydroxyphenyl group.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the quinoline core.

Uniqueness

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H27NO4/c1-5-10-27-21(26)18-13(2)23-16-11-22(3,4)12-17(25)20(16)19(18)14-6-8-15(24)9-7-14/h6-9,19,23-24H,5,10-12H2,1-4H3

InChI Key

SSMZOAGTGRHGMJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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